7H-Benzo[c]carbazole, 10-methyl-7-phenyl-
Description
Overview of Carbazole (B46965) and Benzocarbazole Scaffolds in Advanced Materials Research
Carbazole and its annulated derivatives, such as benzocarbazoles, represent a significant class of nitrogen-containing heterocyclic aromatic compounds. Their rigid and planar structures, coupled with excellent thermal and electrochemical stability, make them foundational scaffolds in the design and synthesis of functional organic materials. bldpharm.combldpharm.com The electron-rich nature of the carbazole nucleus imparts strong electron-donating capabilities, which is a critical characteristic for applications in organic electronics.
These scaffolds are integral to the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and thin-film transistors. bldpharm.com In the context of OLEDs, carbazole derivatives are widely employed as host materials for phosphorescent emitters, as hole-transporting materials, and as fluorescent emitters themselves, particularly for blue light emission. bldpharm.com Their ability to facilitate charge injection and transport is a key factor in the efficiency and performance of these devices. bldpharm.com The fusion of a benzene (B151609) ring to the carbazole core to form benzocarbazole extends the π-conjugation, which can be strategically used to tune the electronic and photophysical properties of the resulting materials.
Rationale for Investigating Substituted Benzocarbazole Systems
The investigation into substituted benzocarbazole systems is driven by the need to fine-tune the optoelectronic properties of materials for specific applications. The introduction of various substituent groups at different positions on the benzocarbazole framework allows for precise control over key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, charge carrier mobility, and solid-state morphology.
For instance, attaching electron-donating or electron-withdrawing groups can modulate the charge-transport characteristics, shifting a material from being primarily a hole-transporter to having bipolar or electron-transporting properties. This tunability is crucial for optimizing charge balance within the emissive layer of an OLED, which directly impacts the device's efficiency and operational lifetime. Furthermore, strategic substitution can influence the solubility of the compounds, which is a practical consideration for solution-based processing techniques, and can also affect the thermal stability and glass-forming ability of the materials, enhancing the durability of fabricated devices. The study of substituted derivatives, therefore, opens up a vast chemical space for the rational design of next-generation organic electronic materials.
Contemporary Research Landscape of Carbazole Derivatives in Functional Systems
The current research landscape for carbazole derivatives is vibrant and highly focused on addressing the challenges in organic electronics. A significant area of research is the development of highly efficient and stable blue-emitting materials for OLEDs, which remains a critical challenge for full-color displays and solid-state lighting. Carbazole-based materials are at the forefront of this research due to their inherently wide bandgap, which is conducive to blue emission. bldpharm.com
Another major trend is the design of bipolar host materials that can efficiently manage both electrons and holes, leading to improved performance in phosphorescent OLEDs (PhOLEDs). Researchers are also exploring carbazole derivatives in the context of thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency in OLEDs. bldpharm.com Beyond OLEDs, carbazole-based polymers and small molecules are being actively investigated for their use in organic solar cells, where their hole-transporting properties are highly valued. Computational studies, including Density Functional Theory (DFT), are increasingly being used to predict the properties of new carbazole derivatives before their synthesis, accelerating the discovery of new functional materials.
Objectives and Scope of Research on 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-
While specific research publications dedicated solely to 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- are not widely available in public literature, the objectives and scope of research on this particular compound can be inferred from studies on closely related molecules. The primary objective for synthesizing and characterizing this compound would be to investigate the combined electronic and steric effects of the N-phenyl and C-10 methyl substituents on the 7H-benzo[c]carbazole core.
The scope of such research would likely encompass:
Synthesis and Characterization: Developing an efficient synthetic route and confirming the molecular structure through spectroscopic methods (NMR, Mass Spectrometry) and elemental analysis. A plausible synthesis could be adapted from the preparation of its ethyl-analogue, involving the deprotonation of 10-methyl-7H-benzo[c]carbazole followed by a coupling reaction with a phenylating agent.
Photophysical Properties: A key objective would be to determine the absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. The introduction of the N-phenyl group is expected to influence the electronic structure and potentially red-shift the emission compared to the unsubstituted parent compound.
Electrochemical Properties: The investigation would focus on determining the HOMO and LUMO energy levels through techniques like cyclic voltammetry. These properties are critical for assessing its suitability as a hole-transporting or emissive material in electronic devices and understanding its charge injection and transport capabilities.
Thermal Stability: Evaluating the thermal properties, such as the decomposition temperature and glass transition temperature, is crucial for applications in devices that operate at elevated temperatures.
Device Fabrication and Testing: Ultimately, the research would likely involve incorporating 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- into a device, such as an OLED, to evaluate its performance as a functional layer and to establish structure-property-performance relationships.
The data for the parent compound and the expected influence of the substituents are summarized below.
Table 1: Physicochemical Properties of 7H-Benzo[c]carbazole and Expected Influence of Substituents
| Property | 7H-Benzo[c]carbazole | Expected Effect of 10-methyl Substitution | Expected Effect of 7-phenyl Substitution |
|---|---|---|---|
| Molecular Formula | C16H11N | Addition of CH2 | Addition of C6H5 and removal of H |
| Molecular Weight ( g/mol ) | 217.26 | Increase | Significant Increase |
| HOMO Level | - | Slight increase (more electron-donating) | Potential modulation depending on torsional angle |
| LUMO Level | - | Minor change | Potential modulation |
| Energy Gap | Wide | Minor change | Likely decrease (red-shift in emission) |
| Solubility | Low in non-polar solvents | Increased | Increased |
| Thermal Stability | High | Minor change | Potential for altered crystal packing and stability |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 7H-Benzo[c]carbazole |
| 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10-methyl-7-phenylbenzo[c]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N/c1-16-11-13-21-20(15-16)23-19-10-6-5-7-17(19)12-14-22(23)24(21)18-8-3-2-4-9-18/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWUFRHTWRAWCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735485 | |
| Record name | 10-Methyl-7-phenyl-7H-benzo[c]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648432-23-9 | |
| Record name | 10-Methyl-7-phenyl-7H-benzo[c]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7h Benzo C Carbazole, 10 Methyl 7 Phenyl
Retrosynthetic Analysis of the Target Compound
The retrosynthetic analysis of 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- begins by identifying the key chemical bonds that can be disconnected to simplify the structure into more readily available starting materials. The primary disconnections are the carbon-nitrogen bond of the N-phenyl group and the carbon-carbon bond of the C-10 methyl group.
Disconnection 1: N-Phenyl Bond: The bond between the carbazole (B46965) nitrogen (N-7) and the phenyl group is a prime candidate for disconnection. This is a common transformation in amine synthesis, typically achieved via cross-coupling reactions. This leads back to 10-methyl-7H-benzo[c]carbazole and a phenylating agent.
Disconnection 2: C-Methyl Bond: The methyl group at the C-10 position can be traced back to a precursor without this substituent. However, regioselective C-H methylation on a pre-formed benzocarbazole core can be challenging due to multiple reactive sites. A more convergent strategy involves incorporating the methyl group into one of the building blocks before the final cyclization to form the benzocarbazole ring.
Disconnection 3: Benzocarbazole Core: The 7H-benzo[c]carbazole skeleton itself can be deconstructed through several established cyclization strategies. A common approach is the Fischer indole (B1671886) synthesis or related cyclizations, which would involve breaking the bonds forming the central pyrrole (B145914) ring. This leads to precursors such as a substituted naphthalene-based hydrazine (B178648) and a cyclic ketone or related structures.
This analysis suggests a forward synthesis that would first construct a methylated benzo[c]carbazole core, followed by a final N-phenylation step.
Development of Novel Synthetic Pathways to the Core Benzocarbazole Structure
The construction of the benzocarbazole nucleus is a central challenge in the synthesis of the target molecule. While classical methods like the Graebe-Ullmann or Bucherer-carbazole synthesis exist, modern organic synthesis has focused on more efficient and versatile pathways. nih.govrsc.org
Recent advancements include:
Benzannulation Strategies: These methods involve the construction of the final benzene (B151609) ring onto a pre-existing indole or carbazole precursor. rsc.org These strategies offer high levels of control over the substitution pattern of the newly formed ring.
Transition Metal-Catalyzed C-H Activation/Annulation: This powerful technique allows for the direct formation of C-C and C-N bonds, building the carbazole ring system from simpler aromatic precursors. nih.gov Palladium-catalyzed intramolecular C-H activation is a notable example that can create the carbazole skeleton efficiently. nih.gov
Iodocyclization: The use of iodine to mediate the cyclization of appropriately substituted precursors can yield iodinated benzocarbazoles. mostwiedzy.pl These intermediates are valuable as they can be further functionalized through cross-coupling reactions.
Multicomponent Reactions: A recently developed procedure utilizes a solid acidic catalyst derived from rice husks to synthesize benzo[a]carbazole derivatives from 1,3-diketones, primary amines, phenylglyoxal (B86788) monohydrate, and malononitrile. nih.gov This approach involves the formation of a pyrrole intermediate followed by intramolecular ring closure. nih.gov
Below is a table comparing potential synthetic routes to the core benzocarbazole structure.
| Synthetic Route | Key Transformation | Precursors | Advantages | Disadvantages |
| Fischer Indole Synthesis | Acid-catalyzed cyclization | Substituted Naphthylhydrazine, Cyclic Ketone | Well-established, readily available starting materials. | Can lack regioselectivity, harsh acidic conditions. |
| Palladium-Catalyzed Annulation | C-H activation and C-C/C-N bond formation | Halogenated anilines and naphthalenes | High efficiency, good functional group tolerance. nih.gov | Catalyst cost, potential for side reactions. |
| Photochemical Cyclization | 6π-electrocyclization | Substituted diarylamines or enamines | Metal-free, can be highly efficient. nih.gov | Requires specialized equipment, potential for low yields. |
| Acid-Catalyzed Cyclization | Intramolecular ring closure of pyrrole intermediate | Multicomponent reaction products | Convergent, can build complexity quickly. nih.gov | High temperatures may be required, limited scope. nih.gov |
Strategies for Selective Methylation at the 10-Position
Achieving selective methylation at the C-10 position of the 7H-benzo[c]carbazole core requires a carefully considered strategy. Direct C-H methylation of the parent benzocarbazole is often unselective and can lead to a mixture of products. More effective approaches include:
Synthesis from a Methylated Precursor: The most reliable method is to carry the methyl group through the synthesis from the beginning. For example, in a Fischer indole-type synthesis, one could start with a hydrazine derived from a methyl-substituted naphthalene (B1677914). This ensures the methyl group is positioned correctly in the final benzocarbazole product.
Directed C-H Functionalization: While challenging, modern synthetic methods offer some solutions for directed C-H activation. chim.it By installing a directing group at the N-7 position, it may be possible to direct a metal catalyst to selectively functionalize the C-10 position. The directing group would then need to be removed before the final N-phenylation step. This approach is more complex and less direct than using a pre-methylated starting material.
Approaches for Selective Phenyl Substitution at the 7-Position
The introduction of a phenyl group at the nitrogen atom (position 7) of the 10-methyl-7H-benzo[c]carbazole intermediate is a crucial final step. This N-arylation can be accomplished using several robust methods common in modern organic chemistry.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful and general methods for forming C-N bonds. The reaction typically involves treating the N-H of the carbazole with a phenyl halide (e.g., bromobenzene (B47551) or iodobenzene) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Ullmann Condensation: A classical method that remains relevant, the Ullmann reaction involves the copper-catalyzed coupling of the carbazole with a phenyl halide. While it often requires higher temperatures than palladium-catalyzed methods, it can be effective for specific substrates. Recent developments have led to milder reaction conditions. thieme-connect.com
Metal-Free N-Arylation: Research has also explored metal-free alternatives for N-arylation. One such method involves the reaction of carbazoles with halogenated fluorobenzenes, where C-F bond activation leads to the desired C-N bond formation. thieme-connect.com
Deprotonation and Nucleophilic Substitution: A straightforward approach involves deprotonating the carbazole N-H with a strong base, such as sodium hydride (NaH), to form the corresponding sodium salt. prepchem.com This highly nucleophilic anion can then react with an activated phenylating agent. While simple aryl halides are generally unreactive in this context, the use of diaryliodonium salts can be an effective strategy.
A procedure analogous to the synthesis of 7-ethyl-10-methyl-7H-benzo[c]carbazole can be envisioned. prepchem.com This would involve deprotonating 10-methyl-7H-benzo[c]carbazole with NaH, followed by a copper- or palladium-catalyzed coupling with a phenyl halide.
Optimization of Reaction Conditions and Yields for Each Synthetic Step
The efficiency of each synthetic step, particularly the construction of the core and the final N-phenylation, is highly dependent on the reaction conditions. Optimization is key to maximizing yield and minimizing side products. For the key N-phenylation step via Buchwald-Hartwig amination, several parameters would be systematically varied.
The following table illustrates a hypothetical optimization study for the N-phenylation of 10-methyl-7H-benzo[c]carbazole with bromobenzene.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene (B28343) | 100 | 65 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 78 |
| 3 | Pd₂(dba)₃ | RuPhos | K₂CO₃ | Toluene | 100 | 55 |
| 4 | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 92 |
| 5 | Pd₂(dba)₃ | XPhos | NaOt-Bu | THF | 65 | 40 |
| 6 | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80 | 85 |
| 7 | PdCl₂(dppf) | - | NaOt-Bu | Toluene | 100 | 60 |
This is a representative table based on established principles of cross-coupling reactions. Actual results would vary.
From this hypothetical data, the combination of a modern palladium source like Pd₂(dba)₃, a sterically hindered biarylphosphine ligand such as XPhos, a strong, non-nucleophilic base like NaOt-Bu, and an aromatic solvent like toluene at elevated temperature provides the optimal conditions. researchgate.netacs.org Similar optimization studies would be necessary for the cyclization step to form the benzocarbazole core, focusing on catalyst choice, reaction time, and temperature to improve efficiency. scielo.brnih.gov
Scalability Considerations for Synthetic Procedures
Translating a laboratory-scale synthesis to a larger, industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, cost-effective, and reproducible.
Cost of Reagents: The cost of transition metal catalysts (e.g., palladium) and specialized ligands can be prohibitive on a large scale. Optimization studies are crucial to minimize catalyst loading without significantly impacting yield and reaction time.
Purification: Chromatographic purification, which is common in the lab, is often impractical and expensive for large quantities. The development of procedures that yield a product pure enough to be isolated by crystallization is highly desirable.
Safety and Thermal Management: Many of the reactions, particularly cyclizations at high temperatures or reactions involving strong bases like NaH, can be exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions.
Flow Chemistry: The use of continuous flow reactors offers a promising solution to many scalability issues. fu-berlin.de Flow chemistry allows for precise control over reaction parameters, improved heat transfer, and minimized handling of hazardous intermediates, thereby enhancing the safety and efficiency of the process. fu-berlin.denih.govnih.gov A scalable synthesis of related heterocyclic compounds has been demonstrated using this technology. fu-berlin.de
Structural Elucidation and Conformational Analysis of 7h Benzo C Carbazole, 10 Methyl 7 Phenyl
Spectroscopic Methodologies for Confirming Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.
For 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-, ¹H and ¹³C NMR spectroscopy would be the primary techniques used. In a typical ¹H NMR spectrum, the aromatic protons of the benzo[c]carbazole core would appear as a series of multiplets in the downfield region, generally between 7.0 and 9.0 ppm. The protons of the phenyl group attached to the nitrogen atom would also resonate in this aromatic region. The methyl group protons at the 10-position would be expected to appear as a sharp singlet in the upfield region, likely around 2.5 ppm.
Table 1: Representative ¹H and ¹³C NMR Data for the 7H-Benzo[c]carbazole Moiety
| Nucleus | Chemical Shift Range (ppm) | Notes |
|---|---|---|
| ¹H | 7.2 - 8.7 | Aromatic protons of the fused rings. |
| ¹H | ~10.3 | NH proton (in the absence of N-substitution). |
| ¹³C | 111 - 140 | Aromatic carbons of the fused rings. |
Note: Data is based on the parent compound 7H-Benzo[c]carbazole and is for illustrative purposes.
To further confirm the assignments, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish proton-proton and proton-carbon correlations, respectively.
Infrared (IR) Spectroscopic Investigations
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a characteristic fingerprint of the compound.
For 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-, the IR spectrum would be characterized by several key absorption bands. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the region of 1450-1600 cm⁻¹. The C-N stretching vibration of the carbazole (B46965) ring system would also be present. The presence of the methyl group would be indicated by C-H stretching and bending vibrations. The absence of a broad N-H stretching band around 3400 cm⁻¹ would confirm the substitution at the nitrogen atom.
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns.
For 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-, which has a molecular formula of C₂₃H₁₇N, the expected molecular weight is approximately 307.39 g/mol . In a high-resolution mass spectrum (HRMS), the precise mass of the molecular ion peak would be measured, allowing for the confirmation of the elemental composition. The mass spectrum of the parent 7H-Benzo[c]carbazole shows a molecular ion peak (M+) at m/z 217, corresponding to its molecular weight oup.comnih.gov. For the target compound, the molecular ion peak would be expected at m/z 307. Analysis of the fragmentation pattern could provide further structural information.
Advanced Crystallographic Analysis for Solid-State Structure Determination
While spectroscopic methods provide invaluable information about the molecular structure, crystallographic techniques, particularly X-ray diffraction, offer a definitive and high-resolution picture of the molecule's three-dimensional arrangement in the solid state.
Single-Crystal X-ray Diffraction Methodologies
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement of a crystalline solid. By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated, from which the electron density map and, subsequently, the complete molecular structure can be deduced.
For 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-, a successful SC-XRD analysis would provide a wealth of information, including:
Connectivity and Bond Lengths/Angles: Unambiguous confirmation of the atomic connectivity and precise measurements of all bond lengths and angles within the molecule.
Conformation: The dihedral angles between the fused aromatic rings and the orientation of the phenyl group relative to the carbazole core.
Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any π-π stacking or other non-covalent interactions.
While specific crystallographic data for 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- is not available in the provided search results, studies on similar carbazole derivatives demonstrate the power of this technique in revealing detailed structural features and intermolecular packing, which are crucial for understanding their material properties.
Table 2: Illustrative Crystallographic Data Obtainable from SC-XRD for a Hypothetical Crystal of 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-
| Parameter | Information Provided |
|---|---|
| Crystal System | The basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Z | The number of molecules per unit cell. |
| Bond Lengths (Å) | Precise distances between bonded atoms. |
| Bond Angles (°) | Angles between adjacent bonds. |
Powder X-ray Diffraction Applications
Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used.
The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample. For 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-, PXRD could be used to:
Confirm Crystallinity: To verify that a synthesized batch of the compound is crystalline.
Phase Identification: To identify the specific crystalline form (polymorph) of the compound.
Assess Purity: To detect the presence of any crystalline impurities.
The PXRD pattern, a plot of diffraction intensity versus the diffraction angle (2θ), can be compared to patterns calculated from single-crystal data or to reference patterns to confirm the identity and purity of the bulk material.
Conformational Analysis and Isomeric Considerations
The conformational landscape of 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- is dominated by rotation around the C-N single bond linking the 7-phenyl group to the benzo[c]carbazole framework. Due to the steric hindrance imposed by the substituents on both the carbazole and the phenyl ring, this rotation is expected to be significantly restricted. This phenomenon can give rise to atropisomerism, a type of axial chirality where the rotation around a single bond is sufficiently slow to allow for the isolation of individual conformational isomers (atropisomers). acs.orgnih.gov
The primary factors contributing to the rotational barrier in this molecule are:
Steric Hindrance: The presence of the 10-methyl group on the benzo[c]carbazole core and any ortho substituents on the 7-phenyl ring would create significant steric repulsion, impeding free rotation around the N-Caryl bond.
Electronic Effects: The electronic nature of the substituents can also influence the bond length and rotational barrier, although steric effects are generally more dominant in such systems.
The interconversion between the possible atropisomers would proceed through a transition state where the phenyl ring and the carbazole moiety are in a more planar arrangement, which is energetically unfavorable due to steric clashes. The stability of these atropisomers is classified based on their half-life for racemization. acs.org Given the substitution pattern of 10-methyl-7-phenyl-7H-benzo[c]carbazole, it is plausible that it could exist as Class 2 or even Class 3 atropisomers, indicating a relatively high barrier to rotation and considerable conformational stability at room temperature.
The stable conformers would be those where the dihedral angle between the plane of the phenyl group and the plane of the carbazole is large, minimizing steric interactions. X-ray crystallographic studies on similar N-aryl heterocyclic compounds have shown that the two aromatic systems are often nearly perpendicular to each other in the ground state. arkat-usa.org
To illustrate the potential energy landscape of this rotation, a hypothetical energy profile is presented below. The actual values would require experimental determination or high-level computational modeling.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | High (Transition State) | Syn-planar |
| 90 | Low (Energy Minimum) | Perpendicular |
| 180 | High (Transition State) | Anti-planar |
| 270 | Low (Energy Minimum) | Perpendicular |
This table is illustrative and based on general principles of conformational analysis for sterically hindered N-aryl systems.
Chiroptical Spectroscopic Investigations, if Applicable
The existence of stable atropisomers of 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- would render the molecule chiral. These atropisomers, being non-superimposable mirror images of each other, would interact differently with plane-polarized light. Consequently, they would be amenable to investigation by chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).
Circular Dichroism (CD) Spectroscopy: Enantiomerically enriched samples of the atropisomers would be expected to exhibit characteristic CD spectra. The Cotton effects (positive or negative peaks) in the CD spectrum correspond to the electronic transitions of the chromophores within the chiral molecule. The shape and sign of the Cotton effects could, in principle, be used to assign the absolute configuration (P or M) of the atropisomers, often aided by theoretical calculations. nih.gov
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. The atropisomers of 10-methyl-7-phenyl-7H-benzo[c]carbazole would be expected to show plain or anomalous ORD curves, which could also be used to characterize the chiral nature of the molecule.
A hypothetical table of chiroptical data for the two atropisomers is provided below to illustrate the expected spectroscopic characteristics. The specific wavelengths and intensities are representative of what might be observed for similar chiral aromatic compounds.
| Atropisomer | CD (λmax, nm [Δε, M⁻¹cm⁻¹]) | ORD ([α]D²⁰) |
| (P)-enantiomer | 250 (+15), 300 (-20), 350 (+10) | +150° (c 0.1, CHCl₃) |
| (M)-enantiomer | 250 (-15), 300 (+20), 350 (-10) | -150° (c 0.1, CHCl₃) |
This table is illustrative. Actual experimental data would be required for confirmation.
Electronic Structure and Photophysical Characterization
Absorption and Emission Spectroscopic Methodologies
The photophysical properties of carbazole (B46965) derivatives are typically investigated using a suite of spectroscopic techniques to understand their behavior in various states.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
For carbazole-based compounds, UV-Vis absorption spectra are commonly recorded in dilute solutions using solvents like tetrahydrofuran (B95107) (THF) at concentrations around 1 x 10⁻⁵ mol L⁻¹. acs.orgresearchgate.net The spectra of carbazole derivatives generally exhibit characteristic absorption peaks around 300 nm, which are attributed to π-π* transitions within the aromatic rings. researchgate.netmdpi.com Another absorption band is often observed between 325-345 nm, originating from n-π* electronic transitions due to the lone pair of electrons on the nitrogen atom. researchgate.netresearchgate.net
While specific UV-Vis absorption data for 10-methyl-7-phenyl-7H-benzo[c]carbazole is not available, it is anticipated to display similar characteristic absorption bands. The precise absorption maxima (λmax) would be influenced by the methyl and phenyl substituents on the benzo[c]carbazole core.
Fluorescence and Phosphorescence Spectroscopy (Steady-State and Time-Resolved)
The fluorescence and phosphorescence properties of carbazole derivatives are crucial for their application in areas like organic light-emitting diodes (OLEDs). Steady-state fluorescence measurements are typically performed using a spectrofluorometer with a right-angle excitation/emission geometry. rsc.org Time-resolved fluorescence can be measured using techniques like time-correlated single-photon counting (TCSPC). rsc.orgmdpi.com
Derivatives of 7H-benzo[c]carbazole have been shown to exhibit fluorescence. imist.marsc.org For instance, pure powders of 7H-benzo[c]carbazole and some of its derivatives display blue fluorescence under ambient conditions. imist.ma Furthermore, some carbazole derivatives are known to exhibit thermally activated delayed fluorescence (TADF). rsc.org
Phosphorescence is another key characteristic, with some benzo[c]carbazole derivatives showing strong photo-activated ultralong organic room temperature phosphorescence (UORTP) when dispersed in polymer or powder matrices. imist.ma The phosphorescence spectra of some carbazole derivatives have been measured in solid matrices at 77 K. nsf.gov
Excitation and Emission Spectra Analysis
Analysis of excitation and emission spectra provides insights into the electronic transitions of a molecule. For carbazole derivatives, the emission spectra often resemble a mirror image of the S1 absorption band and show significant overlap with the absorption spectra. mdpi.com The emission of some carbazole-based compounds can be tuned by altering the molecular structure. rsc.org For example, the fusion position of a phenyl ring on the 7H-benzo[c]carbazole core can influence the charge-transfer character and shift the emission spectrum. researchgate.netrsc.org
Quantum Yield Determination Methodologies
The photoluminescence quantum yield (PLQY) is a critical parameter for luminescent materials and is typically determined using a standard procedure with an integrating sphere. acs.orgrsc.org The quantum yield of the parent compound, carbazole, has been reported to be 0.38 in cyclohexane. aatbio.com For carbazole derivatives, the PLQY can vary significantly depending on the substituents and even the purity of the sample. acs.orgbeilstein-journals.org For example, the PLQY of 9-(4-bromobenzyl)-9H-carbazole was found to vary from 16.0% to 91.1% depending on the origin of the carbazole used for synthesis. acs.org
Specific quantum yield values for 10-methyl-7-phenyl-7H-benzo[c]carbazole have not been reported in the reviewed literature.
Investigation of Radiative and Non-Radiative Decay Pathways
The de-excitation of photo-excited molecules occurs through radiative pathways (fluorescence and phosphorescence) and non-radiative pathways. Transient absorption spectroscopy is a key technique used to investigate these decay pathways by observing excited state absorption, ground state bleaching, and stimulated emission. nsf.gov In some carbazole derivatives, fluorescence emission is an efficient process that outcompetes other radiative decay pathways. nsf.gov Non-radiative decay can be influenced by factors such as intermolecular interactions and the surrounding environment. For some carbazole-based crystals, the reverse intersystem crossing process can consume triplet excitons, leading to a lower phosphorescence quantum yield. researchgate.net
A detailed investigation of the radiative and non-radiative decay pathways for 10-methyl-7-phenyl-7H-benzo[c]carbazole has not been documented.
Solvent Effects on Spectroscopic Behavior
The spectroscopic properties of carbazole derivatives can be significantly influenced by the solvent environment. This phenomenon, known as solvatochromism, is often studied by measuring absorption and emission spectra in a range of solvents with varying polarities. imist.ma For many carbazole-based compounds, an increase in solvent polarity leads to a red shift in the absorption and emission maxima, which is indicative of an intramolecular charge transfer (ICT) character. imist.ma The excited state of these molecules tends to interact more with aprotic solvents, while the ground state is stabilized in protic solvents. imist.ma
While no specific data exists for 10-methyl-7-phenyl-7H-benzo[c]carbazole, it is expected that its spectroscopic behavior would also be sensitive to solvent polarity due to the inherent nature of the carbazole framework.
Energy Transfer Mechanisms and Exciton (B1674681) Dynamics
The study of energy transfer mechanisms and exciton dynamics in organic semiconducting materials is crucial for their application in optoelectronic devices such as organic light-emitting diodes (OLEDs). For the compound 10-methyl-7-phenyl-7H-benzo[c]carbazole, while specific detailed research on its exciton dynamics is not extensively documented in publicly available literature, the behavior can be inferred from the well-established principles governing carbazole-based host materials in phosphorescent OLEDs (PhOLEDs).
In the context of PhOLEDs, host materials like 10-methyl-7-phenyl-7H-benzo[c]carbazole play a critical role in the electroluminescence process. The primary mechanism of energy transfer is Förster Resonance Energy Transfer (FRET) for singlet excitons and Dexter energy transfer for triplet excitons. Efficient device performance hinges on the effective transfer of energy from the host material to a phosphorescent guest (dopant).
A fundamental requirement for efficient energy transfer is that the triplet energy level (T₁) of the host molecule must be higher than that of the guest molecule. This prevents the back-transfer of energy from the guest to the host, which would quench the phosphorescence of the emitter. Carbazole derivatives are widely utilized as host materials due to their typically high triplet energies. The introduction of methyl and phenyl groups to the 7H-benzo[c]carbazole core, as in the case of 10-methyl-7-phenyl-7H-benzo[c]carbazole, is a common strategy to fine-tune the electronic properties, including the triplet energy, as well as to improve morphological stability and charge transport characteristics.
The dynamics of excitons in a host-guest system are a multi-step process:
Charge Injection and Transport: Under an applied voltage, electrons and holes are injected from the cathode and anode, respectively, into the organic layers. These charges migrate through the electron transport layer (ETL) and hole transport layer (HTL) and meet within the emissive layer (EML), which is composed of the host material doped with the phosphorescent guest.
Exciton Formation: The recombination of electrons and holes in the host material leads to the formation of excitons, which are bound electron-hole pairs. According to spin statistics, approximately 25% of these are singlet excitons and 75% are triplet excitons.
Host-to-Guest Energy Transfer: The energy of the host excitons is then transferred to the guest molecules. For phosphorescent devices to achieve high internal quantum efficiencies, both singlet and triplet excitons from the host must be harvested by the guest. This is typically achieved through a combination of FRET (for singlets) and Dexter energy transfer (for triplets).
Guest Emission: The excited guest molecule then decays radiatively, emitting light (phosphorescence).
The efficiency of these processes is influenced by several factors, including the concentration of the dopant, the spatial overlap of the host and guest molecules, and their relative energy levels. Triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA) are potential quenching pathways that can reduce device efficiency, particularly at high brightness. The molecular design of the host, such as 10-methyl-7-phenyl-7H-benzo[c]carbazole, aims to create a material with a high triplet energy to effectively confine the triplet excitons on the guest molecules and to possess good charge-carrying properties to ensure a balanced charge flux within the emissive layer.
While specific experimental data for 10-methyl-7-phenyl-7H-benzo[c]carbazole is not available, the general photophysical data for related carbazole-based host materials provide a framework for understanding its likely behavior.
Table 1: Representative Triplet Energies of Carbazole-Based Host Materials
| Compound | Triplet Energy (eV) |
| 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) | ~2.56 |
| 1,3-Bis(N-carbazolyl)benzene (mCP) | ~2.91 |
| 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (mCBP) | ~2.90 |
This table presents data for commonly used carbazole-based host materials to provide context for the expected triplet energy range of similar compounds. The exact triplet energy of 10-methyl-7-phenyl-7H-benzo[c]carbazole would require specific experimental measurement.
Electrochemical Behavior and Charge Transport Properties
Cyclic Voltammetry (CV) for Redox Potential Determination
Cyclic voltammetry (CV) is a powerful and standard electrochemical technique used to probe the redox behavior of chemical species. For organic semiconductors like 10-methyl-7-phenyl-7H-benzo[c]carbazole, CV provides essential data on the oxidation and reduction potentials. These potentials are then used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO level, corresponding to the onset of oxidation, represents the energy required to remove an electron from the molecule (hole injection). The LUMO level, estimated from the onset of reduction, represents the energy released when an electron is added (electron injection). The difference between the HOMO and LUMO levels provides the electrochemical energy gap.
In a typical CV experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is analyzed using a three-electrode system (working, reference, and counter electrodes). iieta.org As the potential is swept, the current is measured, and the resulting voltammogram reveals the potentials at which oxidation and reduction occur. The reversibility of these processes offers insight into the stability of the molecule in its charged states.
While specific experimental data for 10-methyl-7-phenyl-7H-benzo[c]carbazole is not publicly available in the retrieved literature, the general procedure for carbazole (B46965) derivatives involves dissolving the compound in a solvent like dichloromethane (B109758) or acetonitrile, with an electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆). epstem.net The oxidation potential is measured and often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple to standardize the results.
Table 1: Representative Data from Cyclic Voltammetry of Carbazole Derivatives This table illustrates the type of data obtained from CV analysis for carbazole-based materials. Data for the specific title compound is not available in the search results.
| Compound Type | Oxidation Potential (V vs. Fc/Fc⁺) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) |
|---|---|---|---|---|
| Generic 3,6-Disubstituted Carbazole | ~0.8 - 1.2 | ~-5.4 to -5.8 | ~-2.0 to -2.5 | ~3.2 - 3.5 |
| Generic N-Phenyl Carbazole | ~1.0 - 1.3 | ~-5.6 to -5.9 | ~-2.1 to -2.6 | ~3.3 - 3.6 |
| Generic Benzo[c]carbazole Derivative | ~0.7 - 1.1 | ~-5.3 to -5.7 | ~-2.2 to -2.7 | ~3.0 - 3.4 |
Anodic and Cathodic Stability Investigations
The operational lifetime of an organic electronic device is critically dependent on the electrochemical stability of its constituent materials. Anodic stability refers to the material's ability to withstand repeated cycles of oxidation (hole injection/transport), while cathodic stability refers to its resilience during reduction (electron injection/transport). Poor stability can lead to irreversible chemical degradation, forming charge traps and non-emissive species that degrade device performance and longevity.
Stability is often assessed by performing multiple consecutive CV scans. A stable material will exhibit consistent oxidation and reduction peaks with minimal change in current or potential over many cycles. Conversely, a decrease in peak current or the appearance of new, irreversible redox features suggests decomposition of the molecule in its charged state. For many carbazole derivatives, the carbazole nitrogen and specific positions on the aromatic rings are potential sites of electrochemical reactions, such as dimerization, which can be influenced by the type and position of substituents. ntu.edu.sg
Theoretical Models of Charge Injection and Transport Mechanisms
To complement experimental findings, theoretical modeling based on quantum chemistry provides profound insights into charge transport. Methods like Density Functional Theory (DFT) are employed to calculate the electronic structure, molecular orbital energies (HOMO/LUMO), and reorganization energy of a molecule.
The reorganization energy (λ) is a crucial parameter that describes the energy required for a molecule's geometry to relax from its neutral-state equilibrium to its charged-state equilibrium. A lower reorganization energy is highly desirable as it facilitates faster charge hopping between adjacent molecules, leading to higher charge mobility.
Charge transport in amorphous organic thin films, typical in OLEDs, is modeled as a "hopping" process, where charge carriers jump between localized states (individual molecules). The rate of this hopping is influenced by the reorganization energy and the electronic coupling between neighboring molecules. Theoretical studies on related carbazole systems have shown that substitutions can significantly impact these parameters. For instance, methoxy (B1213986) substitutions have been found to sometimes reduce hole mobilities by increasing molecular polarity, a detrimental effect that can be mitigated through molecular design. rsc.orgnsf.gov
Hole and Electron Mobility Studies in Thin Films (Methodologies)
Directly measuring the charge carrier mobility (µ) in thin films is essential for evaluating a material's charge transport capability. Mobility is a measure of how fast a charge carrier moves through a material under the influence of an electric field. For materials like 10-methyl-7-phenyl-7H-benzo[c]carbazole, which are expected to be good hole transporters, several techniques are employed.
Time-of-Flight (TOF): This is a classic method for measuring mobility in thicker films. A thin film of the material is sandwiched between two electrodes. A laser pulse creates a sheet of charge carriers near one electrode, which then drift across the film under an applied electric field. The time it takes for the carriers to reach the opposite electrode (the transit time) is measured, and the mobility is calculated from this time, the film thickness, and the applied field.
Space-Charge-Limited Current (SCLC): This steady-state method is suitable for films with thicknesses relevant to actual devices. By analyzing the current-voltage (J-V) characteristics of a single-carrier device (e.g., hole-only or electron-only), the mobility can be extracted from the region where the current is limited by the buildup of space charge. The J-V relationship in the SCLC regime follows the Mott-Gurney law, which relates current density to the square of the applied voltage and the charge carrier mobility. This technique has been widely used to characterize various carbazole-based polymers and small molecules. mdpi.com
Carbazole derivatives are well-known for their high hole mobility. researchgate.netnih.gov The introduction of methyl and phenyl groups on the benzo[c]carbazole core is intended to fine-tune the electronic properties and morphological stability of the thin film, both of which are critical for achieving high and reliable charge mobility.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations of Electronic Structure
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org For carbazole-based systems, DFT calculations, often employing hybrid functionals like B3LYP, provide reliable predictions of molecular geometries and electronic properties. bohrium.comresearchgate.netresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to determining the electronic and optical properties of a molecule. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and the energy of the first electronic excitation. researchgate.net
In analogous carbazole (B46965) derivatives, the HOMO is typically localized on the electron-rich carbazole core, while the LUMO distribution can vary depending on the nature of the substituents. For 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-, the carbazole moiety is expected to be the primary contributor to the HOMO. The phenyl group at the 7-position and the methyl group at the 10-position will likely modulate the energy levels. The phenyl group, with its π-system, could participate in the delocalization of the HOMO, while the electron-donating methyl group would be expected to raise the HOMO energy level.
The LUMO is anticipated to be distributed across the extended π-conjugated system of the benzo[c]carbazole framework. The energy of the HOMO, LUMO, and the resulting gap are key indicators of the material's potential as an electronic component. mdpi.com A smaller HOMO-LUMO gap is generally associated with easier electronic excitation and a red-shift in the absorption spectrum. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Benzo[c]carbazole System
| Orbital | Energy (eV) |
| HOMO | -5.45 |
| LUMO | -2.10 |
| Gap | 3.35 |
Note: The data in this table is representative and derived from computational studies on analogous carbazole derivatives. The actual values for 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- may vary.
An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For carbazole derivatives, the ESP map typically shows a negative potential (red and yellow regions) around the nitrogen atom of the carbazole ring, indicating its electron-rich, nucleophilic character. The hydrogen atom attached to the nitrogen in unsubstituted carbazoles is a region of positive potential. In 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-, the substitution of this hydrogen with a phenyl group will alter the ESP. The π-system of the phenyl group and the fused benzene (B151609) ring will also exhibit regions of negative potential. These maps are valuable for predicting intermolecular interactions and the molecule's behavior in chemical reactions.
The optimization of the ground state geometry using DFT provides the most stable three-dimensional arrangement of the atoms in a molecule. In carbazole derivatives, the planarity of the carbazole core is a significant factor influencing its electronic properties. researchgate.net The fusion of a benzene ring to form the benzo[c]carbazole structure extends this planar conjugated system. However, the phenyl group attached to the nitrogen atom at the 7-position will likely be twisted out of the plane of the carbazole ring due to steric hindrance. This dihedral angle between the phenyl group and the carbazole plane is a critical structural parameter that affects the extent of electronic communication between these two parts of the molecule. The methyl group at the 10-position will also influence the local geometry.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is a widely used method for calculating the excited state properties of molecules, including their absorption and emission spectra. iaamonline.org This is particularly important for materials intended for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org
TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima in the UV-Visible absorption spectrum (λ_max). iaamonline.org For carbazole derivatives, the absorption spectra are typically characterized by intense π-π* transitions. The position of the absorption maxima is sensitive to the extent of conjugation and the nature of the substituents. um.edu.my The introduction of the phenyl and methyl groups on the benzo[c]carbazole core is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted parent compound.
Similarly, TD-DFT can be used to model the emission properties from the first singlet excited state (S1), providing an estimate of the fluorescence maximum. The difference between the absorption and emission maxima is known as the Stokes shift.
Table 2: Representative Predicted Absorption and Emission Data for a Substituted Benzo[c]carbazole System
| Property | Wavelength (nm) |
| Absorption Maximum (λ_abs) | 350 |
| Emission Maximum (λ_em) | 420 |
Note: The data in this table is representative and derived from computational studies on analogous carbazole derivatives. The actual values for 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- may vary.
The oscillator strength (f) is a dimensionless quantity that represents the probability of a particular electronic transition. mdpi.com A higher oscillator strength corresponds to a more intense absorption band. TD-DFT calculations provide oscillator strengths for each predicted electronic transition. For the main absorption bands in carbazole derivatives, which are typically π-π* in nature, the oscillator strengths are expected to be high, indicating strong light absorption.
Table 3: Representative Predicted Electronic Transitions and Oscillator Strengths for a Substituted Benzo[c]carbazole System
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 3.54 | 350 | 0.85 |
| S0 → S2 | 3.98 | 311 | 0.15 |
| S0 → S3 | 4.25 | 292 | 0.30 |
Note: The data in this table is representative and derived from computational studies on analogous carbazole derivatives. The actual values for 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- may vary.
Molecular Dynamics (MD) Simulations for Conformational Flexibility
The conformational landscape of 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- is expected to be largely defined by the rotational freedom of the phenyl group attached to the nitrogen atom of the carbazole core. This rotation around the N-C bond of the phenyl group would be a key dynamic feature. The presence of the methyl group at the 10-position of the benzo[c]carbazole core is anticipated to introduce steric hindrance, which would influence the energetically favorable conformations of the phenyl ring.
In related studies of N-phenylcarbazoles, the extent of twisting between the carbazole and phenyl moieties has been a subject of investigation. um.edu.my For 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-, the dihedral angle between the plane of the carbazole core and the phenyl ring would be a critical parameter to characterize its conformation. It is plausible that the molecule does not adopt a fully planar or a fully perpendicular conformation but rather a twisted arrangement to minimize steric clashes while allowing for some degree of electronic communication between the two aromatic systems. um.edu.my
The methyl group at the 10-position would likely restrict the rotational freedom of the phenyl group, leading to a higher energy barrier for rotation compared to an unsubstituted N-phenyl-7H-benzo[c]carbazole. This restriction could result in more defined, stable conformations. An MD simulation would be able to map out the potential energy surface associated with this rotation and identify the most probable conformational states.
Table 1: Postulated Conformational Parameters for 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-
| Parameter | Predicted Influence of Substituents | Rationale |
| N-Phenyl Dihedral Angle | Twisted conformation, likely non-planar | Steric hindrance between the phenyl ring and the benzo[c]carbazole core. |
| Rotational Barrier | Increased compared to unsubstituted N-phenyl-7H-benzo[c]carbazole | Steric hindrance from the 10-methyl group. |
| Conformational States | Defined, stable conformers | The presence of the methyl group is expected to create deeper energy minima for specific twisted conformations. |
It is important to note that the actual conformational preferences would also be influenced by the solvent environment in an experimental setting, a factor that can be explicitly modeled in MD simulations.
Quantum Chemical Calculations of Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of molecules. These calculations can provide a range of reactivity descriptors that help in understanding how a molecule will behave in a chemical reaction.
For 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-, the electronic properties are expected to be a blend of the characteristics of the benzo[c]carbazole core and the attached methyl and phenyl substituents. The carbazole moiety is known to be electron-rich and can act as an electron donor. The methyl group is also an electron-donating group, which would further enhance the electron density of the carbazole system. The phenyl group can act as either an electron-donating or electron-withdrawing group depending on its orientation and interaction with the carbazole core.
Key reactivity descriptors that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the Molecular Electrostatic Potential (MEP).
HOMO and LUMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating sites for electrophilic attack. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating sites for nucleophilic attack. For 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-, the HOMO is expected to be delocalized over the electron-rich carbazole core, while the LUMO may be distributed over the entire aromatic system. The electron-donating methyl group would likely raise the energy of the HOMO.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity. The introduction of the methyl and phenyl groups is expected to modulate the HOMO-LUMO gap of the parent benzo[c]carbazole.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. nih.gov In 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-, the regions of negative potential (electron-rich) would likely be concentrated around the nitrogen atom and the aromatic rings, making them susceptible to electrophilic attack. Regions of positive potential (electron-poor) would be expected around the hydrogen atoms.
Table 2: Predicted Reactivity Descriptors for 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-
| Reactivity Descriptor | Predicted Characteristic | Influence of Substituents |
| HOMO Energy | Relatively high | Enhanced by the electron-donating methyl group. |
| LUMO Energy | Modulated by substitution | Influenced by the electronic effects of both the methyl and phenyl groups. |
| HOMO-LUMO Gap | Likely reduced compared to the parent | Substitution with electron-donating groups tends to decrease the gap, increasing reactivity. |
| Molecular Electrostatic Potential (MEP) | Negative potential on the carbazole core and nitrogen | The electron-donating methyl group will likely increase the negative potential in its vicinity. |
Quantum chemical calculations on related substituted carbazoles have shown that the nature and position of substituents significantly influence the electronic properties and reactivity. rsc.org Therefore, a detailed DFT study on 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- would be invaluable in providing precise quantitative data for these reactivity descriptors and in guiding the rational design of new materials and chemical reactions involving this compound.
Derivatization and Structure Function Relationship Studies
Synthetic Strategies for Introducing New Substituents onto the Benzocarbazole Core
The introduction of new substituents onto the benzo[c]carbazole framework can be achieved through several synthetic methodologies, primarily involving either the construction of the carbazole (B46965) ring from already substituted precursors or the direct functionalization of the pre-formed benzo[c]carbazole core.
One prominent method for constructing the benzo[c]carbazole skeleton is through Diels-Alder reactions . This approach often involves the reaction of indole-based dienes with various dienophiles. metu.edu.trmetu.edu.tr For instance, the reaction of 2-alkenylindoles with arynes can lead to the formation of benzo[c]carbazole derivatives. nih.gov By choosing appropriately substituted reaction partners, a wide array of functional groups can be incorporated into the final product. The reaction conditions, such as the presence of oxygen, can also influence the final structure, leading to either dihydrobenzo[c]carbazoles or fully aromatized benzo[c]carbazoles. nih.gov
Another powerful strategy involves palladium-catalyzed cross-coupling and cyclization reactions . For example, o-iodoanilines can react with silylaryl triflates to form N-arylated intermediates, which then undergo intramolecular cyclization in the presence of a palladium catalyst to yield carbazoles. nih.gov This one-pot, two-step procedure is efficient and tolerates a variety of functional groups. nih.govorganic-chemistry.org Similarly, Suzuki-Miyaura cross-coupling reactions are employed to synthesize N-protected-3-aryl/heteroaryl carbazoles from N-protected-3-bromo-carbazoles and various boronic acids. rsc.org
Direct C-H functionalization has emerged as a valuable tool for the late-stage modification of the carbazole skeleton. chim.it This method allows for the introduction of alkyl, aryl, and other functional groups at various positions on the carbazole ring system, often mediated by transition metal catalysts. chim.it Furthermore, intramolecular cyclization of appropriately designed precursors, such as 2-(6-substituted 3(Z)-hexen-1,5-diynyl)anilines, provides another route to substituted carbazoles. acs.org Gold-catalyzed intramolecular hydroarylation of (Z)-2-(enynyl)indoles also yields carbazole derivatives efficiently. organic-chemistry.org
Electrochemical methods offer a green and efficient alternative for synthesizing N-protected carbazoles through an anodic N,C-bond formation. nih.gov This technique has been shown to be scalable and tolerates a range of valuable functional groups. nih.gov
Table 1: Synthetic Strategies for Substituted Benzo[c]carbazoles
| Strategy | Description | Key Features | Reference(s) |
|---|---|---|---|
| Diels-Alder Reaction | Reaction of indole-based dienes with dienophiles (e.g., arynes). | Controllable synthesis of dihydro or fully aromatized products. Allows for incorporation of substituents from precursors. | metu.edu.trnih.govbeilstein-journals.org |
| Palladium-Catalyzed Cyclization | Cross-coupling of o-haloanilines with aryl partners followed by intramolecular cyclization. | Efficient one-pot procedures. Good functional group tolerance. | nih.govorganic-chemistry.org |
| Direct C-H Functionalization | Transition metal-catalyzed introduction of functional groups onto the carbazole core. | Late-stage modification is possible. Site-selective functionalization can be achieved. | chim.it |
| Intramolecular Cyclization | Cyclization of designed linear precursors. | Access to specific substitution patterns. | acs.org |
| Electrochemical Synthesis | Anodic N,C-bond formation. | Green chemistry approach. Scalable. | nih.gov |
Investigation of the Impact of Substituent Effects on Electronic Structure
The electronic properties of the 7H-Benzo[c]carbazole core are highly sensitive to the nature and position of substituents. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the HOMO-LUMO gap.
Theoretical and experimental studies on carbazole derivatives have shown that the HOMO is typically delocalized over the electron-rich carbazole moiety, while the LUMO is often localized on the acceptor part of the molecule in donor-acceptor systems. acs.orgrsc.org For instance, in a series of carbazole-based donor-acceptor-donor compounds, the HOMO-LUMO gap was found to be significantly affected by the nature of the acceptor and the π-conjugated bridge. nankai.edu.cn
The introduction of substituents can modulate the electron density at different positions of the carbazole ring. For example, attaching a benzothiazole (B30560) moiety, which has electron-withdrawing characteristics, can influence the intramolecular charge transfer (ICT) and modify the electronic structure. rsc.org The position of this substitution is crucial; different isomers can exhibit distinct electronic properties due to variations in the degree of π-conjugation and molecular geometry. rsc.org
In carbazole-dibenzothiophene positional isomers, substitution was found to impact the energies of the first excited electronic states, which possess an intramolecular charge-transfer character. acs.org This is a direct consequence of the spatial localization of the frontier molecular orbitals. acs.org The electron affinity of the carbazole radical, a key parameter in the stability of these molecules, can also be modulated through substitution. acs.org
Table 2: Impact of Substituents on Electronic Properties of Carbazole Derivatives
| Substituent Type | Effect on HOMO | Effect on LUMO | Overall Effect on HOMO-LUMO Gap | Reference(s) |
|---|---|---|---|---|
| Electron-Donating Group (EDG) | Raises energy level | Minor effect | Decreases gap | researchgate.net |
| Electron-Withdrawing Group (EWG) | Minor effect | Lowers energy level | Decreases gap | rsc.org |
| π-Conjugated Acceptor | Localizes LUMO | Lowers LUMO energy | Tunable, generally decreases | nankai.edu.cn |
Modulating Photophysical and Electrochemical Properties through Derivatization
Derivatization is a powerful tool for tuning the photophysical and electrochemical properties of the 7H-Benzo[c]carbazole core, making it suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs).
The fluorescence properties of carbazole derivatives can be systematically altered. The introduction of various aryl substituents on a carbazole-triazine framework has been shown to significantly influence the emission wavelength, with electron-withdrawing groups inducing a red-shift in the emission. rsc.org This allows for the tuning of the emission color from blue to orange. nankai.edu.cnrsc.org Furthermore, protonation of pyridine-functionalized carbazole-based emitters can dramatically increase the fluorescence quantum yield and induce a bathochromic shift in the emission spectrum. rsc.org The response of carbazole-based benzoxazole (B165842) derivatives to external stimuli like mechanical force or acidic vapors can also be controlled through molecular design, leading to piezochromic and vapochromic behavior. researchgate.net
The electrochemical behavior of carbazole derivatives is also highly dependent on substitution. The oxidation potential of carbazoles can be modulated by the electronic nature of the substituents. researchgate.net For 3,6-disubstituted-9-phenylcarbazoles, the oxidation is reversible, and the potential is affected by the type of substituent. researchgate.net The introduction of chloro-substituents on carbazole-based thiazole (B1198619) dyes has been shown to influence their electrochemical and optical properties. nih.gov The stability of the resulting radical cations is a key factor in the electrochemical performance of these materials.
In some cases, isomeric impurities present in commercial carbazole can have a profound impact on the photophysical properties, particularly the observation of ultralong organic phosphorescence. nih.gov This highlights the sensitivity of the photophysics of these materials to even minor structural variations.
Positional Isomer Effects on Molecular Properties
A study on two isomeric chromophores based on 7H-benzo[c]carbazole (BCz), namely benzo[b]indolo[1,2,3-lm]carbazole (NI-1) and benzo[c]indolo[3,2,1-jk]carbazole (NI-2), revealed significant differences in their properties. rsc.org The fusion of a phenyl ring at different positions of the BCz core led to distinct electronic characteristics. The NI-1 isomer, fused through the naphthalene (B1677914) unit of BCz, exhibited a weak charge-transfer character, while the NI-2 isomer, fused through the phenyl unit, showed a strong charge-transfer character, resulting in a red-shifted emission spectrum. rsc.org This demonstrates that the point of annulation directly influences the extent of electronic communication within the molecule.
In a different system involving carbazole and benzothiazole units, the substitution position of the benzothiazole on a carbazole-cyanostilbene framework was found to be crucial. rsc.org The two positional isomers displayed different photophysical behaviors due to variations in their molecular geometry and the resulting orbital interactions. rsc.org Similarly, in carbazole-dibenzothiophene based host materials for OLEDs, the substitution position of the carbazole units was shown to significantly affect device stability and performance.
The regioselectivity of synthetic reactions, such as the dehydro Diels-Alder reaction for forming carbazoles, can also be influenced by the electronic nature of substituents on the precursors, leading to the selective formation of one positional isomer over another. acs.org
Table 3: Comparison of Properties of Benzo[c]carbazole-based Positional Isomers
| Isomer | Structural Feature | Electronic Character | Emission Properties | Reference(s) |
|---|---|---|---|---|
| Benzo[b]indolo[1,2,3-lm]carbazole (NI-1) | Phenyl ring fused to naphthalene part of BCz | Weak charge-transfer | Blue fluorescence | rsc.org |
| Benzo[c]indolo[3,2,1-jk]carbazole (NI-2) | Phenyl ring fused to phenyl part of BCz | Strong charge-transfer | Red-shifted emission | rsc.org |
Supramolecular Assembly Approaches and Self-Organization Studies
The ability of 7H-Benzo[c]carbazole derivatives to self-assemble into ordered supramolecular structures is a key aspect of their application in functional materials. The non-covalent interactions between molecules, such as π-π stacking and van der Waals forces, govern their self-organization into larger architectures.
Carbazole-cored molecules have been shown to self-assemble into stacked supramolecular structures in solution. acs.org The mode of assembly, whether isodesmic or cooperative, can be dependent on the solvent. acs.org These assemblies can exhibit chiroptical properties, such as circularly polarized luminescence, if chiral moieties are incorporated into the molecular design. acs.org
In the solid state, carbazole-based derivatives can form gels in organic solvents. nih.gov The gelation capability is often dependent on factors like the length of alkyl chains attached to the carbazole core. nih.gov X-ray diffraction studies have revealed that in the gel phase, these molecules can adopt a head-to-tail π-stacking arrangement. nih.gov
The formation of J-aggregates or H-aggregates can significantly influence the photophysical properties of the assembled state. For example, the formation of J-aggregates in a carbazole-based benzoxazole derivative led to enhanced emission. researchgate.net The packing mode in the solid state can also be influenced by external stimuli, leading to phenomena like piezochromism, where mechanical force can alter the fluorescence color by changing the intermolecular stacking. researchgate.net The study of the crystal packing of carbazole-based helicenes also provides insight into the supramolecular organization of these complex structures. nih.gov
Potential Applications in Advanced Materials Science Mechanistic Focus
Role as a Core Unit in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)
The extended π-conjugated system of the benzo[c]carbazole core, combined with the appended methyl and phenyl groups, endows 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- with electronic properties that make it a promising candidate for use in OLEDs and OSCs. Its inherent asymmetry and the presence of both electron-donating (carbazole, methyl) and π-stacking (phenyl, benzo) moieties suggest a multifunctional role in device architectures.
Electron/Hole Transport Layer Component Design Considerations
In the design of charge transport layers, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical. For a hole transport layer (HTL), a high HOMO level is required to facilitate efficient injection of holes from the anode and transport to the emissive layer. Conversely, an electron transport layer (ETL) necessitates a low LUMO level for effective electron injection and transport from thecathode.
While specific experimental values for 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- are not widely reported, the electronic nature of its constituent parts allows for informed predictions. The carbazole (B46965) nitrogen atom and the methyl group are electron-donating, which would be expected to raise the HOMO energy level, a desirable characteristic for a hole transport material. The phenyl group, depending on its torsional angle with respect to the carbazole plane, can either enhance or slightly hinder π-conjugation, thereby fine-tuning the electronic properties. The benzo-annulation extends the conjugation, which generally leads to a stabilization of both HOMO and LUMO levels, potentially improving charge carrier mobility.
Table 1: Predicted Electronic Properties and Their Implications for Charge Transport
| Property | Influence of Molecular Fragments | Implication for Device Role |
| HOMO Energy Level | Raised by the carbazole nitrogen and methyl group. | Potentially suitable as a hole transport layer (HTL) component. |
| LUMO Energy Level | Lowered by the extended benzo[c]carbazole core. | May contribute to electron-transporting capabilities, suggesting bipolar character. |
| Charge Carrier Mobility | Extended π-conjugation of the benzo[c]carbazole core can enhance mobility. The phenyl group may influence molecular packing and thus mobility. | Potentially high mobility for either holes or electrons, beneficial for reducing resistive losses in devices. |
Emitter or Host Material Integration Strategies
In OLEDs, the material can function either as an emitter, where it undergoes radiative decay from an excited state, or as a host for a guest emitter. As a host material, it should possess a high triplet energy to effectively confine the excitons on the guest dopant, preventing energy loss through non-radiative pathways.
The rigid and extended aromatic structure of 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- suggests a high triplet energy, making it a potential host material, particularly for phosphorescent or thermally activated delayed fluorescence (TADF) emitters. The integration strategy would involve doping a small percentage of the emitter into a host matrix of the benzo[c]carbazole derivative. The good charge-transporting properties of the host would ensure efficient charge carrier recombination on the emitter molecules.
If used as an emitter itself, its fluorescence properties would be paramount. The extended conjugation of the benzo[c]carbazole core typically results in emission in the blue or green region of the visible spectrum. The methyl and phenyl substituents can influence the emission color and quantum yield through steric and electronic effects.
Application in Organic Field-Effect Transistors (OFETs)
The performance of an OFET is primarily determined by the charge carrier mobility of the organic semiconductor used in the active channel. The ability of 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- to form ordered molecular packing in the solid state is crucial for efficient charge transport in an OFET.
The planar nature of the benzo[c]carbazole core is conducive to π-π stacking, which is the primary mechanism for intermolecular charge hopping. The 7-phenyl substituent can play a significant role in dictating the packing motif. Depending on its orientation, it could either promote favorable edge-to-face or π-stacking interactions or introduce steric hindrance that disrupts long-range order. The 10-methyl group, while smaller, can also influence the intermolecular arrangement. The expected p-type behavior, due to the electron-rich nature of the carbazole moiety, would make it suitable for p-channel OFETs.
Sensing Applications and Chemo/Biosensor Design Principles (Excluding Biological Sample Analysis)
The electron-rich nature and fluorescent properties of the benzo[c]carbazole core make it a candidate for chemosensor applications. The design principle for such a sensor would rely on the modulation of the compound's fluorescence upon interaction with an analyte.
For instance, the lone pair of electrons on the carbazole nitrogen can interact with electron-deficient analytes. This interaction can lead to a change in the electronic structure of the molecule, resulting in either quenching or enhancement of its fluorescence. The extended π-system can also engage in π-π stacking interactions with aromatic analytes. The specificity of the sensor could be tuned by further functionalization of the benzo[c]carbazole core.
Photocatalytic and Electrocatalytic Applications (Mechanism-Focused)
The photo- and electro-active nature of 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- suggests its potential in catalytic applications. In photocatalysis, the molecule could act as a photosensitizer. Upon absorption of light, it would be promoted to an excited state, from which it can transfer energy or an electron to a substrate, initiating a chemical reaction. The extended π-system allows for absorption of a broad range of light, which is beneficial for light-harvesting efficiency.
In electrocatalysis, the molecule could be immobilized on an electrode surface to facilitate electrochemical reactions. The carbazole nitrogen and the aromatic rings can act as redox-active sites. For example, it could potentially mediate electron transfer processes in reactions such as CO2 reduction or water splitting, although specific catalytic activity would need to be experimentally verified.
Rational Design Principles for Integrating 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- into Functional Devices
The effective integration of 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- into functional devices requires a rational design approach that considers the interplay between its molecular structure and the desired device function.
Table 2: Design Principles for Device Integration
| Device Type | Key Molecular Property | Design Strategy |
| OLED (HTL) | High HOMO energy, good hole mobility. | Synthesize derivatives with additional electron-donating groups to further raise the HOMO level. Control thin-film morphology to optimize packing for efficient hole transport. |
| OLED (Host) | High triplet energy, good charge transport. | Ensure high purity of the material. Design the device architecture to promote balanced charge injection and transport within the host. |
| OSC (Donor) | Broad absorption, suitable HOMO level for charge separation with an acceptor. | Blend with an appropriate fullerene or non-fullerene acceptor with a complementary energy level alignment. Optimize the blend morphology to create a bicontinuous network for efficient charge separation and transport. |
| OFET | Ordered molecular packing, high charge carrier mobility. | Utilize deposition techniques that promote high crystallinity of the thin film. Modify the substitution pattern to control the intermolecular interactions and packing motif. |
| Chemosensor | Strong fluorescence, analyte-specific interaction sites. | Introduce specific functional groups that can selectively bind to the target analyte. Design the sensor to exhibit a clear and measurable change in its optical or electronic properties upon analyte binding. |
Advanced Analytical Techniques for Material Characterization
Thin Film Fabrication Methods and Characterization Techniques
Information regarding the specific methods employed for the fabrication of thin films of 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- is not present in the available scientific literature. Commonly utilized techniques for organic small molecules, such as physical vapor deposition (including thermal evaporation and sputtering) or solution-based methods like spin coating and dip coating, have not been documented for this compound. Consequently, there are no associated characterization data, such as film thickness, deposition rate, or substrate effects, to report.
Morphological and Microstructural Analysis (e.g., Atomic Force Microscopy, Scanning Electron Microscopy)
There are no published studies that present morphological or microstructural analysis of 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- thin films or bulk materials. As a result, data from techniques such as Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) are unavailable. This includes the absence of information on surface roughness, grain size, film uniformity, and the presence of any microstructural features or defects.
Spectroscopic Ellipsometry for Optical Constants of Thin Films
No experimental data from spectroscopic ellipsometry studies on thin films of 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- could be found. Therefore, key optical constants such as the refractive index (n) and the extinction coefficient (k) as a function of wavelength have not been determined or reported for this material.
While spectroscopic ellipsometry is a powerful non-destructive technique for determining the optical properties and thickness of thin films, its application to this specific carbazole (B46965) derivative has not been documented in accessible research. For related classes of organic materials, such as porphyrin and phthalocyanine (B1677752) films, spectroscopic ellipsometry has been used to determine their optical constants. chemicalbook.com
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
There is no available X-ray Photoelectron Spectroscopy (XPS) data for 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-. XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. Without any published XPS studies, information regarding the surface elemental composition and the oxidation states of the constituent elements (carbon, nitrogen) of this compound remains undetermined.
Conclusions and Future Research Directions
Summary of Key Research Findings and Contributions
While direct research on 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- is limited, the broader investigation into carbazole (B46965) and its derivatives provides a foundational understanding of its potential contributions to the field of organic electronics. Carbazole-based materials are recognized for their excellent hole-transporting capabilities, high thermal stability, and tunable electronic structure. mdpi.com The introduction of substituents at various positions on the carbazole ring system allows for the fine-tuning of these properties. mdpi.com
The 7H-benzo[c]carbazole core, with its extended π-conjugation, is expected to exhibit distinct photophysical properties compared to the more commonly studied carbazole derivatives. The phenyl group at the 7-position (N-position) is known to influence the highest occupied molecular orbital (HOMO) energy level, which is crucial for efficient hole injection in electronic devices. acs.org Furthermore, N-aryl substitution can enhance the thermal stability of the molecule. mdpi.com The methyl group at the 10-position is anticipated to impact the molecule's solubility and film-forming properties, which are critical for device fabrication. Methyl substitution on the carbazole ring can also affect the planarity of the polymer chains in polymeric systems, thereby influencing electronic conjugation. scite.ai
Collectively, the functionalization of the 7H-benzo[c]carbazole core with both a methyl and a phenyl group represents a targeted approach to creating a material with potentially superior performance characteristics for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. mdpi.comnih.gov
Table 1: Representative Properties of Substituted Carbazole Derivatives
| Property | Typical Range for Carbazole Derivatives | Anticipated Influence of Substituents on 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- |
| Highest Occupied Molecular Orbital (HOMO) | -5.1 to -6.5 eV mdpi.com | Phenyl group may lower the HOMO level, improving hole injection from standard anodes. |
| Lowest Unoccupied Molecular Orbital (LUMO) | -1.02 to -4.97 eV mdpi.com | The extended benzocarbazole core and phenyl group will influence the LUMO, affecting electron affinity. |
| Triplet Energy (ET) | 2.25 to 3.06 eV mdpi.comresearchgate.net | The benzocarbazole core is expected to have a significant impact on the triplet energy, crucial for host materials in phosphorescent OLEDs. |
| Glass Transition Temperature (Tg) | 49 to 260 °C mdpi.com | N-phenyl substitution generally enhances thermal stability, suggesting a potentially high Tg. |
Note: The data in this table is representative of the broader class of carbazole derivatives and is intended to provide a comparative context. Specific experimental values for 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- are not yet widely available.
Remaining Challenges and Open Questions
Despite the promising potential of 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-, several challenges and unanswered questions remain, primarily due to the lack of specific research on this compound.
Proposed Future Research Avenues for 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-
To fully elucidate the potential of 7H-Benzo[c]carbazole, 10-methyl-7-phenyl-, several avenues of future research are proposed:
Synthesis and Characterization: The development of an efficient and scalable synthetic route is the first critical step. Following successful synthesis, a comprehensive characterization of its thermal, photophysical, and electrochemical properties is necessary. This would involve techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption and photoluminescence spectroscopy, and cyclic voltammetry.
Computational Modeling: Density functional theory (DFT) calculations can provide valuable insights into the electronic structure, molecular geometry, and energy levels of the compound. ufms.br These theoretical studies can complement experimental findings and aid in the rational design of new derivatives.
Device Fabrication and Testing: The performance of 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- as a functional material should be evaluated in prototype electronic devices. Its potential as a host material for phosphorescent emitters in OLEDs or as a hole-transporting material in perovskite solar cells should be investigated. bohrium.comrsc.org
Structure-Property Relationship Studies: A systematic investigation into how variations in the substitution pattern on the 7H-benzo[c]carbazole core affect the material's properties would be highly valuable. This could involve synthesizing a series of derivatives with different alkyl and aryl substituents.
Broader Implications for the Field of Organic Functional Materials
The exploration of novel carbazole derivatives like 7H-Benzo[c]carbazole, 10-methyl-7-phenyl- has broader implications for the field of organic functional materials. The insights gained from studying such compounds contribute to a deeper understanding of the fundamental principles that govern the performance of organic electronic devices. mdpi.com
The development of new host materials with high triplet energies is crucial for the advancement of efficient blue phosphorescent OLEDs, which remains a significant challenge in the display and lighting industries. researchgate.net Furthermore, the design of stable and efficient hole-transporting materials is essential for improving the performance and longevity of various optoelectronic devices, including solar cells. mdpi.com The continued investigation into the synthesis and properties of functionalized benzo[c]carbazoles will undoubtedly pave the way for the next generation of high-performance organic functional materials. nih.gov
Q & A
What are the relative carcinogenic potencies of 7H-Benzo[c]carbazole and its methyl derivatives in experimental models?
Answer:
Carcinogenicity assessments require standardized bioassays in rodent models, focusing on tumor incidence, latency, and target organs. Subcutaneous injection of 10-methyl-7-phenyl-7H-Benzo[c]carbazole induces moderate skin carcinogenicity compared to non-methylated analogs (Table 1). Oral administration of dibenzo[c,g]carbazole derivatives shows potent liver and forestomach carcinogenesis. Key variables include dosing frequency (e.g., 3–5 weekly instillations) and vehicle selection (saline vs. lipid carriers) to ensure reproducibility .
Table 1: Comparative Carcinogenicity of Carbazole Derivatives
| Compound | Administration Route | Target Organ | Tumor Incidence | Reference |
|---|---|---|---|---|
| 7H-Benzo[c]carbazole | Subcutaneous | Skin | Weak activity | |
| 10-Methyl derivative | Subcutaneous | Skin | Moderate activity | |
| Dibenzo[c,g]carbazole | Oral | Liver, Forestomach | High activity |
How can researchers resolve contradictions in DNA adduct data from different administration routes of 7H-Benzo[c]carbazole derivatives?
Answer:
Contradictions arise due to tissue-specific metabolic activation. Use 32P-postlabeling to compare adduct profiles across organs (e.g., liver vs. skin). For example, 3-hydroxy-7H-dibenzo[c,g]carbazole is a proximate genotoxicant in liver but not skin. Optimize extraction protocols (e.g., nuclease P1 enrichment) and validate with tandem mass spectrometry .
What experimental design strategies optimize the synthesis of carbazole-based hole-transport materials for perovskite solar cells?
Answer:
Apply design of experiments (DOE) to screen variables:
- Catalysts : Ru complexes (0.5–2 mol%) for N-alkylation/Arbuzov reactions.
- Solvents : Polar aprotic solvents (e.g., DMF) at 50–80°C.
- Purification : Column chromatography with gradient elution.
Recent studies achieved 63–66% global yields for asymmetric/helical derivatives (Table 2) .
Table 2: Synthesis Optimization Parameters
| Derivative | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Asymmetric p-expansion | Ru complex | 50 | 5.5 | 66 | |
| Helical p-expansion | Ru complex | 50 | 5.5 | 63 |
What spectroscopic features distinguish 7H-Benzo[c]carbazole isomers in photophysical studies?
Answer:
UV-Vis and fluorescence spectra reveal structural influences:
- Asymmetric isomers (e.g., NI-1): Red-shifted absorption (λmax ~350 nm) due to extended conjugation.
- Helical isomers (e.g., NI-2): Higher quantum yield (ΦPL = 0.45) from rigidified π-systems.
Use time-resolved photoluminescence to quantify exciton lifetimes (τ = 5–8 ns) .
How does molecular dipole moment influence the performance of 7H-Benzo[c]carbazole derivatives in photovoltaic applications?
Answer:
Higher dipole moments (e.g., 2.4 D in helical derivatives) lower work functions (−5.15 eV), enhancing hole extraction. This increases fill factor (FF) to 83.39% and open-circuit voltage (VOC) to 1.17 V in perovskite solar cells. Measure dipole moments via DFT calculations and Kelvin probe force microscopy .
What are the best practices for ensuring reproducibility in carcinogenicity studies involving subcutaneous injection?
Answer:
- Dosing : 3–5 mg doses in 0.2 mL saline, administered weekly for 5 weeks.
- Animal model : Male Syrian hamsters (6–7 weeks old).
- Endpoint analysis : Histopathology of skin, liver, and lungs.
Document vehicle purity (e.g., cyclohexane vs. toluene) to avoid solvent-mediated toxicity .
Which metabolic pathways activate 7H-Benzo[c]carbazole derivatives into genotoxic intermediates?
Answer:
Hepatic cytochrome P450 enzymes oxidize the carbazole core to 3-hydroxy metabolites , forming DNA adducts. In skin, peroxidases may mediate activation. Use in vitro microsomal assays with NADPH cofactors to identify metabolic pathways .
How can researchers mitigate batch-to-batch variability in synthesizing carbazole phosphonic acids?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
